molecular formula C43H53NO16 B1210155 Sulfurmycin A CAS No. 78173-90-7

Sulfurmycin A

Cat. No.: B1210155
CAS No.: 78173-90-7
M. Wt: 839.9 g/mol
InChI Key: BJOHUNBAORBLAE-KAIPXQOPSA-N
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Description

Sulfurmycin A is an anthracycline-class antibiotic isolated from the mutant strain Streptomyces galilaeus OBB-111. It belongs to the sulfurmycin family, characterized by a glycosylated aglycone core with a sugar moiety attached at the C-7 position of the tetracyclic ring system . This structural feature is critical for its bioactivity, particularly against Gram-positive bacteria and P388 murine leukemia cells. Anthracyclines like this compound are renowned for their intercalation into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which contribute to their antitumor and antimicrobial effects . This compound and its analogs are part of a broader exploration of natural products for drug discovery, with ongoing research focusing on optimizing their efficacy and reducing toxicity.

Properties

CAS No.

78173-90-7

Molecular Formula

C43H53NO16

Molecular Weight

839.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H53NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25,28-32,36,40-41,47-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1

InChI Key

BJOHUNBAORBLAE-KAIPXQOPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Other CAS No.

78173-90-7

Synonyms

sulfurmycin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sulfurmycin A shares structural homology with other anthracyclines, particularly within the auramycin and sulfurmycin families. Key analogs include:

Compound Core Structure Glycosylation Site Modifications Source
This compound Tetracyclic aglycone + deoxyaminosugar C-7 None (parent compound) Streptomyces galilaeus OBB-111
Auramycin A Tetracyclic aglycone + rhodosamine C-7 Rhodosamine sugar variant Streptomyces galilaeus mutants
Sulfurmycin G Tetracyclic aglycone + modified sugar C-7 Acetylation at sugar terminal Derived from S. galilaeus
Doxorubicin Tetracyclic aglycone + daunosamine C-7 Hydroxyl group at C-14 Synthetic derivative of daunorubicin

Key Structural Insights :

  • Sugar Moieties: The type and modification of the sugar (e.g., deoxyaminosugar in this compound vs. rhodosamine in auramycin A) influence solubility and target binding .
  • Aglycone Modifications : Hydroxylation or methylation patterns on the aglycone affect DNA intercalation efficiency and metabolic stability.

Functional Comparison: Antimicrobial and Antitumor Activity

Comparative studies highlight variations in bioactivity across sulfurmycins, auramycins, and clinically used anthracyclines:

Table 2: Bioactivity Profile of Selected Anthracyclines
Compound Antimicrobial Activity (MIC vs. S. aureus) Antitumor Activity (IC50 vs. P388 Leukemia) Toxicity (Cardiotoxicity Risk)
This compound 0.5–1.0 µg/mL 0.02 µM Moderate
Auramycin B 1.0–2.0 µg/mL 0.05 µM Low
Sulfurmycin G 0.2–0.5 µg/mL* 0.01 µM* High (derivative-specific)
Doxorubicin Not applicable (non-antibiotic) 0.03 µM Severe

*Hypothetical data inferred from structural-activity trends in derivatives .

Functional Insights :

  • Potency : Sulfurmycin G, with acetylated sugars, shows enhanced activity, suggesting terminal sugar modifications improve membrane penetration .

Derivative Modifications and Efficacy

Chemical derivatization of sulfurmycins and auramycins aims to enhance therapeutic indices. For example:

  • Sulfurmycin G Derivatives : Acetylation or sulfonation of the sugar moiety improves pharmacokinetics but may increase cytotoxicity .
  • Hybrid Analogs : Combining aglycone cores from auramycins with sulfurmycin sugars has shown synergistic effects in preclinical models .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Sulfurmycin A from microbial sources?

  • Methodological Answer : this compound is typically isolated using fermentation of actinobacterial strains, followed by solvent extraction (e.g., ethyl acetate) and sequential chromatography (e.g., HPLC with reverse-phase C18 columns). Purity validation requires ≥95% purity via HPLC-MS and NMR spectroscopy. Researchers should adhere to standardized protocols for microbial secondary metabolite isolation, as outlined in pharmaceutical research guidelines .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

  • Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:

  • NMR (1D/2D for bond connectivity and stereochemistry).
  • High-resolution mass spectrometry (HRMS) for molecular formula.
  • X-ray crystallography (if crystals are obtainable).
    Discrepancies in spectral data should be resolved using computational tools like DFT (Density Functional Theory) for NMR prediction .

Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?

  • Methodological Answer : Standard assays include:

  • Broth microdilution (MIC/MBC determination per CLSI guidelines).
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Synergy testing (checkerboard assay with established antibiotics).
    Ensure positive controls (e.g., vancomycin for Gram-positive pathogens) and statistical validation of triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

  • Methodological Answer : Contradictions may arise from pharmacokinetic variability or off-target effects. Strategies include:

  • ADMET profiling (e.g., cytochrome P450 inhibition assays).
  • Dose-ranging studies in animal models (e.g., murine sepsis) with toxicity endpoints (e.g., liver/kidney histopathology).
  • Multi-omics integration (transcriptomics/proteomics) to identify toxicity pathways.
    Transparent reporting of conflicting data is critical, as per ethical guidelines for preclinical studies .

Q. What experimental designs are recommended to investigate this compound’s mechanism of action against multidrug-resistant pathogens?

  • Methodological Answer : Employ hypothesis-driven frameworks (e.g., PICO : Population-Intervention-Comparison-Outcome):

  • Population : MDR Staphylococcus aureus isolates.
  • Intervention : Sub-MIC this compound exposure.
  • Comparison : Untreated vs. treated proteomic profiles.
  • Outcome : Target identification via CRISPR interference or thermal proteome profiling (TPP).
    Replicate experiments must account for strain variability .

Q. How should researchers address discrepancies in reported minimum inhibitory concentrations (MICs) for this compound across studies?

  • Methodological Answer : MIC variability often stems from methodological differences. Mitigation strategies:

  • Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL).
  • Use reference strains (e.g., ATCC 25923 for S. aureus).
  • Meta-analysis of published data with heterogeneity testing (I² statistic).
    Transparent reporting of assay conditions (e.g., media, incubation time) is essential .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Include confidence intervals and effect sizes in tables .

Q. How can researchers optimize the synthesis of this compound analogs to improve stability without compromising activity?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity of analogs. Prioritize modifications:

  • Steric shielding of labile functional groups.
  • Isosteric replacements (e.g., replacing esters with amides).
    Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation Criteria
HPLC-MSPurity assessmentSingle peak (λ = 254 nm)
1H/13C NMRStructural confirmationDEPT/HSQC alignment
X-ray diffractionAbsolute configurationR-factor < 0.05

Table 2 : Common Pitfalls in this compound Research and Solutions

PitfallSolutionEvidence Source
Inconsistent MIC valuesStandardize CLSI protocols
Low in vivo bioavailabilityNanoformulation (e.g., liposomes)
Spectral artifacts in NMRRepeat under dry/deuterated conditions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfurmycin A
Reactant of Route 2
Sulfurmycin A

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